REACTION_CXSMILES
|
[NH:1]([C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O)[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>P(Cl)(Cl)(Cl)=O>[C:4]([C:3]1[C:2]2[NH:1][C:11]3[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:13](=[O:15])[C:10]=2[CH:9]=[CH:8][CH:7]=1)([OH:6])=[O:5]
|
Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
N(C1=C(C(=O)O)C=CC=C1)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting pale yellow slurry was heated to boiling
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to give a deep red solution which
|
Type
|
TEMPERATURE
|
Details
|
After 2 hrs at reflux
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
excess solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
This was quenched with ice
|
Type
|
ADDITION
|
Details
|
diluted with 2.0M aqueous HCl (25 ml)
|
Type
|
TEMPERATURE
|
Details
|
the resulting dark solution re-heated to boiling
|
Type
|
CUSTOM
|
Details
|
After 20 mins a solid precipitated
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
another 20 mls of water was then added
|
Type
|
FILTRATION
|
Details
|
The yellow solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetone, and dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=CC=2C(C3=CC=CC=C3NC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |